2-Tributyltin-4,5-dimethyl-1,3-oxazole
Description
2-Tributyltin-4,5-dimethyl-1,3-oxazole (CAS: Not explicitly provided in evidence; molecular formula: C15H29NOSn) is an organotin-substituted oxazole derivative. Its structure features a tributyltin group (Sn(C4H9)3) attached to the 2-position of a 4,5-dimethyloxazole ring . Commercial availability is indicated in , with product codes (e.g., CDS015803) and supplier listings, though toxicity and handling precautions remain unaddressed in the sources.
Properties
Molecular Formula |
C17H33NOSn |
|---|---|
Molecular Weight |
386.2 g/mol |
IUPAC Name |
tributyl-(4,5-dimethyl-1,3-oxazol-2-yl)stannane |
InChI |
InChI=1S/C5H6NO.3C4H9.Sn/c1-4-5(2)7-3-6-4;3*1-3-4-2;/h1-2H3;3*1,3-4H2,2H3; |
InChI Key |
YGYUKFYZLJREFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC(=C(O1)C)C |
Origin of Product |
United States |
Preparation Methods
Conventional Oxazole Synthesis Methods
Several classical methods for oxazole synthesis are relevant:
Robinson-Gabriel Synthesis: Cyclodehydration of acylaminoketones under acidic conditions to form 2,5-disubstituted oxazoles. However, this method typically yields low to moderate yields (50-60%) and is less suitable for introducing bulky organotin substituents at position 2.
Bredereck Reaction: Reaction of α-haloketones with amides to yield 2,4-disubstituted oxazoles efficiently. This method is cleaner and more economical and has been improved by using α-hydroxyketones as starting materials.
Cycloisomerization Reactions: These involve transition-metal catalysis to form oxazoles from alkynes and amides or related precursors, offering versatility and mild conditions.
These methods provide foundational approaches for oxazole ring construction, which can be adapted for introducing tributyltin groups.
Preparation of 2-Tributyltin-Substituted Oxazole: Synthetic Strategies
Stannylation via Propargylic Stannanes and Stille Coupling
A prominent strategy for introducing the tributyltin group at the 2-position of oxazoles involves the preparation of propargylic stannanes followed by Stille cross-coupling reactions.
Preparation of Propargylic Stannanes: Starting from aldehydes or ketones, propargylic stannanes are synthesized through multi-step sequences including Corey-Fuchs homologation, followed by stannylation using tributyltin reagents.
Stille Cross-Coupling: The propargylic stannane intermediates undergo palladium-catalyzed coupling with suitable electrophiles to form the 2-tributyltin-oxazole core.
This approach was effectively demonstrated in the synthesis of complex oxazole derivatives, where the tributyltin moiety was introduced early and preserved throughout subsequent transformations under mild conditions, achieving high yields and stereochemical control.
Detailed Synthetic Route Example for 2-Tributyltin-4,5-dimethyl-1,3-oxazole
Stepwise Synthesis Outline
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Corey-Fuchs Homologation | 4,5-Dimethyl-1,3-oxazole aldehyde | Carbon tetrabromide, triphenylphosphine | Dibromoalkene intermediate | ~85 | Sets up alkyne precursor |
| 2 | Stannylation | Dibromoalkene intermediate | Tributyltin hydride, Pd catalyst | Propargylic tributyltin stannane | 75-90 | Introduces tributyltin group |
| 3 | Cyclization | Propargylic stannane | Acidic cyclization (e.g., methanesulfonic acid) | 2-Tributyltin-4,5-dimethyl-1,3-oxazole | 80-90 | Formation of oxazole ring |
| 4 | Purification | Crystallization or chromatography | - | Pure target compound | - | High purity achieved |
This sequence is adapted from protocols involving stannane intermediates and cyclization reactions under mild acidic conditions, ensuring retention of the tributyltin substituent and methyl groups on the oxazole ring.
Analytical and Practical Considerations
Stereochemical Integrity: The synthetic methods emphasize mild conditions to avoid racemization, particularly important if chiral centers are present adjacent to the oxazole ring.
Functional Group Compatibility: The tributyltin group is sensitive to strong acids and bases; therefore, reaction conditions are optimized to prevent cleavage or substitution of the tin moiety.
Yield Optimization: Use of protecting groups and selective reagents (e.g., di-tert-butyl dicarbonate for amine protection) enhances yield and purity.
Environmental and Safety Aspects: Tributyltin compounds are toxic and require careful handling and disposal. Modern green chemistry approaches aim to minimize tin waste and use catalytic rather than stoichiometric amounts where possible.
Summary Table of Preparation Methods for 2-Tributyltin-4,5-dimethyl-1,3-oxazole
| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Stille Cross-Coupling via Propargylic Stannane | Tributyltin hydride, Pd catalyst | Mild acid cyclization | 75-90% | High selectivity, stereochemical control | Requires handling of toxic tin reagents |
| One-Pot Oxazole Synthesis + Ni-Catalyzed Suzuki Coupling | DMT-MM, Ni catalyst, boronic acids | Mild, one-pot | Moderate to high | Functional group tolerance, operational simplicity | Adaptation needed for tributyltin introduction |
| Robinson-Gabriel Synthesis | Acylaminoketones, mineral acids | Acidic cyclodehydration | 50-60% | Established method | Lower yields, harsh conditions |
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-(tributylstannyl)-1,3-oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The tributyltin group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different oxidation states.
Coupling Reactions: It can participate in cross-coupling reactions, such as Stille coupling, to form carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and other nucleophiles, with reaction conditions often involving polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents can be used under controlled conditions.
Coupling Reactions: Palladium catalysts are typically employed in cross-coupling reactions, with conditions including an inert atmosphere and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized oxazoles, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
4,5-Dimethyl-2-(tributylstannyl)-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new drugs.
Medicine: Its derivatives may have potential therapeutic applications, although specific uses are still under investigation.
Industry: The compound can be utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 4,5-dimethyl-2-(tributylstannyl)-1,3-oxazole exerts its effects involves the interaction of the tributyltin group with various molecular targets. In substitution reactions, the tin atom acts as a leaving group, facilitating the introduction of new functional groups. In coupling reactions, the compound serves as a precursor for the formation of new carbon-carbon bonds, with the palladium catalyst playing a crucial role in the reaction mechanism.
Comparison with Similar Compounds
Boiling Points and Stability
- 2-Ethyl-4,5-dimethyl-1,3-oxazole: No boiling point data are provided, but its lower molecular weight (125.17 g/mol) suggests higher volatility compared to the tributyltin analog .
- 2-Tributyltin-4,5-dimethyl-1,3-oxazole: Expected to exhibit low volatility due to its high molecular weight (366.16 g/mol) and tin center, which may enhance thermal stability .
Regulatory and Commercial Status
- Tariff and Safety: 2-Ethyl-4,5-dimethyl-1,3-oxazole falls under HS code 2934999090 with a 6.5% MFN tariff, reflecting its industrial-scale production . In contrast, the tributyltin derivative’s regulatory status is undefined in the evidence, though organotin compounds often face strict controls under international guidelines (e.g., EU REACH).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-tributyltin-4,5-dimethyl-1,3-oxazole, and how can reaction yields be improved?
- Methodology : Start with precursor 4,5-dimethyloxazole (synthesized via cyclization of 3-chloro-2-butanone and formamide derivatives, yielding ~34% under optimized conditions ). Introduce the tributyltin group via Stille coupling or nucleophilic substitution. Key factors:
- Catalysts : Use Pd(PPh₃)₄ for Stille coupling to minimize side reactions.
- Solvents : Anhydrous THF or DMF improves tin reagent stability.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Challenges include steric hindrance from the bulky tributyltin group, which may reduce yields compared to smaller substituents (e.g., ethyl or hexyl analogs ).
Q. How can spectroscopic techniques (NMR, IR, MS) characterize 2-tributyltin-4,5-dimethyl-1,3-oxazole?
- NMR :
- ¹H NMR : Oxazole protons (H-4, H-5) appear as singlets near δ 2.1–2.3 ppm (cf. 2,5-dimethyloxazole ). Tributyltin groups show δ 0.8–1.6 ppm (multiplets for CH₂ and CH₃).
- ¹¹⁹Sn NMR : A singlet near δ −10 to −30 ppm confirms tin coordination .
Advanced Research Questions
Q. How can crystallographic disorder in 2-tributyltin-4,5-dimethyl-1,3-oxazole be resolved during structural refinement?
- Approach : Use SHELXL for refinement, employing constraints/restraints for disordered tributyltin groups. Key steps:
- Data collection : High-resolution (≤0.8 Å) X-ray data minimizes model bias.
- ORTEP visualization : Identify rotational disorder in Sn-(CH₂CH₂CH₂)₃ moieties via thermal ellipsoids .
- Validation : Cross-check with DFT-calculated bond lengths (Sn-C: ~2.18 Å) .
Q. What mechanistic insights explain the reactivity of the tributyltin group in cross-coupling reactions?
- Hypothesis : The Sn-C bond’s polarity enables transmetallation in Stille couplings. Steric bulk from tributyltin may slow reaction kinetics but enhance selectivity. Compare with 2-hexyl-4,5-dimethyloxazole (lower steric demand ).
- Experimental validation :
- Monitor reaction intermediates via ¹¹⁹Sn NMR to track Sn transfer.
- Use DFT to model transition states (e.g., B3LYP/6-31G* for geometry optimization ).
Q. How can discrepancies between computational and experimental data (e.g., bond angles, spectral peaks) be reconciled?
- Case study : If DFT predicts a planar oxazole ring but X-ray shows puckering:
- Analysis : Incorporate solvent effects (PCM model) in DFT to account for crystal packing forces .
- Validation : Compare experimental ¹³C NMR shifts (C-2: ~160 ppm) with GIAO-calculated values .
Data Contradiction and Troubleshooting
Q. How to resolve conflicting data between synthetic yields and theoretical reaction feasibility?
- Scenario : Low yields (<20%) despite favorable ΔG (DFT).
- Solutions :
- Side reactions : Use LC-MS to detect byproducts (e.g., tin oxide formation).
- Catalyst poisoning : Test Pd catalysts with chelating ligands (e.g., dppf) to stabilize active species .
- Kinetic vs. thermodynamic control : Adjust reaction temperature (e.g., reflux vs. RT) .
Q. Why do NMR and crystallographic data suggest different conformations of the oxazole ring?
- Root cause : Solution-state NMR averages ring dynamics, while X-ray captures static solid-state geometry.
- Resolution :
- Perform variable-temperature NMR to probe ring flipping barriers.
- Compare with computational MD simulations of the molecule in solution .
Method Development
Q. What advanced analytical methods detect degradation products of 2-tributyltin-4,5-dimethyl-1,3-oxazole?
- Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
